molecular formula C24H21ClN2O3 B11214712 5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11214712
M. Wt: 420.9 g/mol
InChI Key: HRPPGUPDUYCTRY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a benzoxazine framework, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chlorobenzaldehyde and 4-methoxyphenylhydrazine, the intermediate compounds undergo cyclization in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free microwave irradiation have been explored to enhance reaction efficiency and reduce environmental impact . This method offers a rapid, high-yielding, and environmentally friendly alternative to conventional synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, 5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has shown promise in various assays. It exhibits anti-inflammatory, antibacterial, and antifungal activities .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

Industrially, benzoxazine derivatives are used in the production of high-performance polymers and resins. These materials are valued for their thermal stability, mechanical strength, and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It is believed to inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its dual methoxy substitution, which enhances its biological activity and chemical stability. Compared to its analogs, this compound exhibits superior anti-inflammatory and antibacterial properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-16-12-10-15(11-13-16)20-14-21-18-7-5-9-22(29-2)23(18)30-24(27(21)26-20)17-6-3-4-8-19(17)25/h3-13,21,24H,14H2,1-2H3

InChI Key

HRPPGUPDUYCTRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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